molecular formula C11H23BF4N2 B161170 1,3-Di-tert-butyl-4,5-dihydro-3H-imidazol-1-ium CAS No. 137581-21-6

1,3-Di-tert-butyl-4,5-dihydro-3H-imidazol-1-ium

Cat. No. B161170
M. Wt: 270.12 g/mol
InChI Key: UWHWVDXEPKIADD-UHFFFAOYSA-N
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Description

“1,3-Di-tert-butyl-4,5-dihydro-3H-imidazol-1-ium” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 through the reaction of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles . There are also other methods for the synthesis of imidazole derivatives, such as the Van Leusen Imidazole Synthesis and the Van Leusen Three-Component Reaction .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . It has become an important synthon in the development of new drugs .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, meaning it shows both acidic and basic properties .

Scientific Research Applications

Crystal Structure Analysis

  • Hydrolysis and Crystal Structure : The crystal structure of 1,3-Di-tert-butyl-4,5-dimethylimidazolium bicarbonate, a derivative of 1,3-Di-tert-butyl-4,5-dihydro-3H-imidazol-1-ium, was analyzed, revealing hydrogen bonds linking dimeric bicarbonate anions and imidazolium ions (Abu-Rayyan et al., 2008).

Chemosensors for Ion Detection

  • Fluorescent Chemosensors : Imidazole derivatives, including 1,3-Di-tert-butyl-4,5-dihydro-3H-imidazol-1-ium, were developed as reversible luminescent sensors for detecting cyanide and mercury ions, exhibiting quenching of fluorescence upon CN- ion detection (Emandi et al., 2018).

Catalysis and Polymerization

  • Ethylene Polymerization Catalysts : Imidazol-1-ium derivatives were used in metal complexes as precatalysts for ethylene polymerization, showing low activity but providing insights into ligand coordination and molecular weight distributions of polymers (Houghton et al., 2008).

Photophysical Properties

  • Photochemical Transformations : The photochemical properties of compounds involving 1,3-Di-tert-butyl-4,5-dihydro-3H-imidazol-1-ium derivatives were studied, providing insights into their absorption, fluorescence, and spectral-kinetic behaviors (Kravchenko et al., 2018).

Gas Chromatography

  • Stationary Phases in Gas Chromatography : Ionic liquids derived from imidazol-1-ium were evaluated as stationary phases in gas chromatography, showcasing their unique selectivity and good separation properties for various organic substances (Álvarez et al., 2011).

Hydrogen Bond Analysis

  • Hydrogen Bonding in Carbamate Derivatives : The crystal structures of carbamate derivatives, including those with imidazole structures, were studied to understand the interplay of strong and weak hydrogen bonds in forming three-dimensional architectures (Das et al., 2016).

Coordination Chemistry

  • Rhodium(I) Complexes with Imidazole : Amide-functionalized imidazolium salts were used to create rhodium(I) complexes, exploring their structures, dynamics, and catalytic properties (Busetto et al., 2011).

Metal Ion Extraction

  • Chelating Task-Specific Ionic Liquids : Imidazolium salts with aminodiacetic acid moieties were synthesized for metal chelation, effectively removing metal ions like Cu(II), Ni(II), and Co(II) from aqueous solutions (Harjani et al., 2008).

properties

IUPAC Name

1,3-ditert-butyl-4,5-dihydroimidazol-1-ium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N2.BF4/c1-10(2,3)12-7-8-13(9-12)11(4,5)6;2-1(3,4)5/h9H,7-8H2,1-6H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHWVDXEPKIADD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC(C)(C)N1CC[N+](=C1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23BF4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00333320
Record name 1,3-Di-tert-butyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00333320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Di-tert-butyl-4,5-dihydro-3H-imidazol-1-ium

CAS RN

137581-21-6
Record name 1,3-Di-tert-butyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00333320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Di-tert-butylimidazolinium tetrafluoroborate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Di-tert-butyl-4,5-dihydro-3H-imidazol-1-ium
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1,3-Di-tert-butyl-4,5-dihydro-3H-imidazol-1-ium
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1,3-Di-tert-butyl-4,5-dihydro-3H-imidazol-1-ium
Reactant of Route 4
1,3-Di-tert-butyl-4,5-dihydro-3H-imidazol-1-ium
Reactant of Route 5
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Reactant of Route 6
1,3-Di-tert-butyl-4,5-dihydro-3H-imidazol-1-ium

Citations

For This Compound
1
Citations
I Gallardo, N Vila - The Journal of Organic Chemistry, 2010 - ACS Publications
A one-pot electrosynthetic procedure has been developed to afford imidazolium and tetrahydropyrimidinium cationic derivatives from secondary alkyl diamines in neutral media. To this …
Number of citations: 11 pubs.acs.org

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